molecular formula C13H18INO B13952101 1-Benzyl-4-(iodomethyl)piperidin-3-ol

1-Benzyl-4-(iodomethyl)piperidin-3-ol

Cat. No.: B13952101
M. Wt: 331.19 g/mol
InChI Key: NMFPIQSNXSTFBH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(iodomethyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-Benzyl-4-(iodomethyl)piperidin-3-ol typically involves several steps. One common method includes the iodination of 1-benzylpiperidin-3-ol. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process requires careful monitoring to ensure the desired product is obtained in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

1-Benzyl-4-(iodomethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-Benzyl-4-(iodomethyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(iodomethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-4-(iodomethyl)piperidin-3-ol can be compared with other piperidine derivatives such as:

    1-Benzylpiperidin-3-ol: Lacks the iodomethyl group, leading to different reactivity and biological activity.

    4-Iodomethylpiperidine: Similar structure but without the benzyl group, affecting its chemical properties and applications.

    Piperidine: The parent compound, which serves as a building block for various derivatives.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

1-benzyl-4-(iodomethyl)piperidin-3-ol

InChI

InChI=1S/C13H18INO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2

InChI Key

NMFPIQSNXSTFBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CI)O)CC2=CC=CC=C2

Origin of Product

United States

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